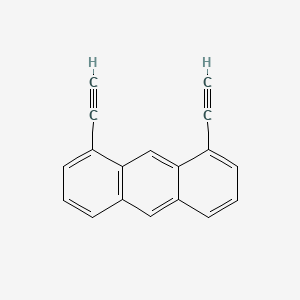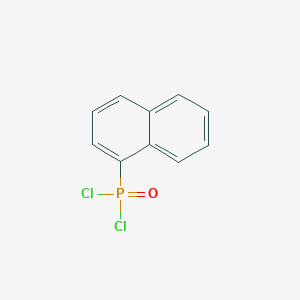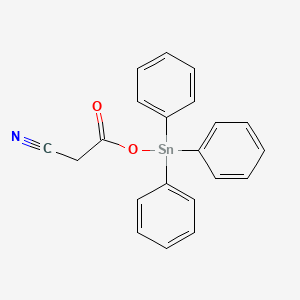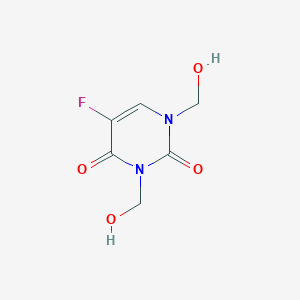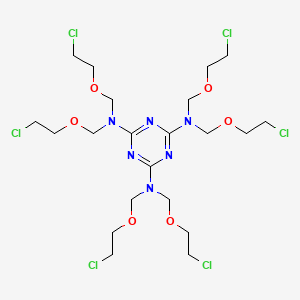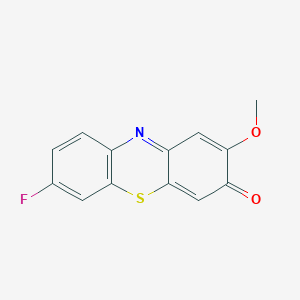
7-Fluoro-2-methoxy-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-methoxy-3H-phenothiazin-3-one is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. Phenothiazine derivatives are notable for their biological activities, including antiviral, antibacterial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and blue LED lamps are used for photochemical oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Sulfoxides: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction processes.
Substituted Phenothiazines: Produced via halogen substitution reactions.
Applications De Recherche Scientifique
7-Fluoro-2-methoxy-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one involves its interaction with various molecular targets:
Photocatalysis: Acts as a photocatalyst in the oxidation of sulfides to sulfoxides, using molecular oxygen as the oxidant and blue LED light as the energy source.
Biological Activity: Its biological effects are mediated through interactions with cellular enzymes and receptors, leading to antiviral, antibacterial, and anticancer activities.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its wide range of biological activities.
2-Methoxy-3H-phenothiazin-3-one: A closely related derivative with similar chemical properties.
7-Fluoro-3H-phenothiazin-3-one: Another fluorinated derivative with distinct photophysical properties.
Uniqueness: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one stands out due to its unique combination of fluorine and methoxy substituents, which enhance its chemical reactivity and biological activity. The presence of these groups can significantly influence its photophysical properties and catalytic efficiency .
Propriétés
Numéro CAS |
78874-92-7 |
|---|---|
Formule moléculaire |
C13H8FNO2S |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
7-fluoro-2-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H8FNO2S/c1-17-11-5-9-13(6-10(11)16)18-12-4-7(14)2-3-8(12)15-9/h2-6H,1H3 |
Clé InChI |
ARZVWEPOZCJGLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC3=C(C=C(C=C3)F)SC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


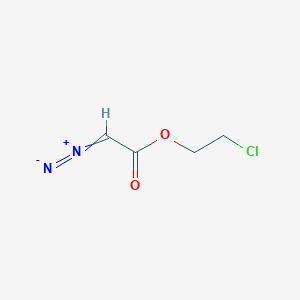
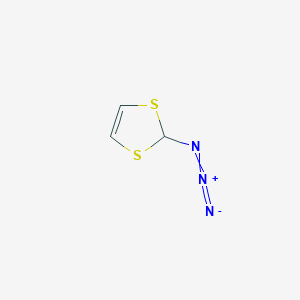
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
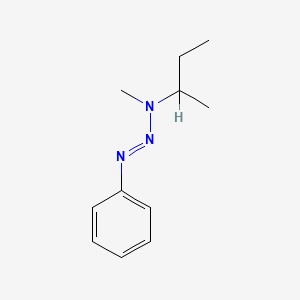
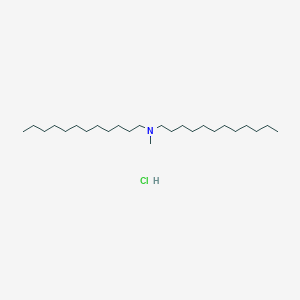
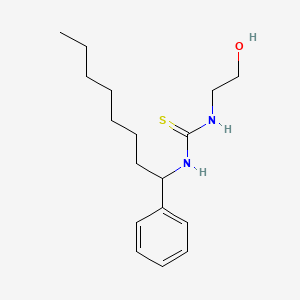
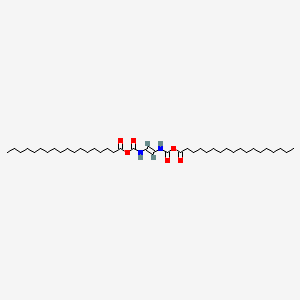
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
